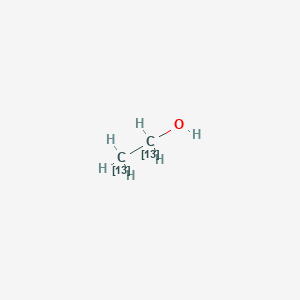
(2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds, such as “(2S,4R)-(-)-Ethyl 4-hydroxy-2-pyrrolidincarboxylate hydrochloride”, involves the use of organic synthesis techniques . Another study mentions the use of (2S,4R)-4-hydroxyproline as the raw material for the synthesis of (2S,4S)-4-hydroxyproline through Mitsunobu reaction .Molecular Structure Analysis
The molecular structure of similar compounds like “(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride” and “(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride” have been reported .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and involve multiple steps. For example, the resolution of racemic mixtures into their component enantiomers is a process called resolution, which is extremely difficult due to the identical physical properties of enantiomers .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like “(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride” have been reported. It is a solid at room temperature and has a molecular weight of 166.61 .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry Applications
Synthon for Medicinal Chemistry : The derivatives of 4-fluoropyrrolidine, including "(2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride," are utilized as attractive synthons in medicinal chemistry, particularly for the synthesis of dipeptidyl peptidase IV inhibitors. These compounds are synthesized through a stereospecific double fluorination process, demonstrating their significance in the development of medicinal applications (Singh & Umemoto, 2011).
Structural and Biological Evaluation : Derivatives of "(2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride" have been synthesized and evaluated for their potential as anticancer agents. These evaluations include the synthesis of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, showcasing the compound's utility in developing treatments targeting cancer cells (Butler et al., 2013).
Organic Synthesis and Chemical Properties
Combinatorial Synthesis : The compound is involved in the combinatorial solution-phase synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides, highlighting its versatility in creating libraries of compounds for further pharmaceutical investigation (Malavašič et al., 2007).
Enantioselective Biotransformations : Enantioselective biotransformations of racemic and meso pyrrolidine-2,5-dicarboxamides, including derivatives of "(2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride," have been reported. These transformations use microbial whole cell catalysts for the preparation of aza-nucleoside analogues and drug-like compounds, demonstrating the compound's utility in asymmetric synthesis and organic chemistry (Chen et al., 2012).
Fluorination and Aminofluorination Reactions : The compound is also used in studies focusing on fluorination and aminofluorination reactions, providing insights into the development of novel synthetic methodologies that could be applicable in the synthesis of biologically active molecules (Cui et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2S,4R)-4-fluoropyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FN2O.ClH/c6-3-1-4(5(7)9)8-2-3;/h3-4,8H,1-2H2,(H2,7,9);1H/t3-,4+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEACUBSPQGCLW-HJXLNUONSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)N)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)N)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10736247 | |
| Record name | (4R)-4-Fluoro-L-prolinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10736247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride | |
CAS RN |
796884-06-5 | |
| Record name | (4R)-4-Fluoro-L-prolinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10736247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,4aR,7R,8S,8aS)-7-(6-amino-9H-purin-9-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B3068660.png)

![4-bromo-N-[(3-hydroxyphenyl)methylideneamino]-1-methylpyrazole-3-carboxamide](/img/structure/B3068686.png)

![(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester](/img/structure/B3068712.png)





![(11BS)-4-hydroxy-2,6-bis(4-(trifluoromethyl)phenyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3068735.png)

![5''-(4'-Formyl-[1,1'-biphenyl]-4-yl)-[1,1':4',1'':3'',1''':4''',1''''-quinquephenyl]-4,4''''-dicarbaldehyde](/img/structure/B3068754.png)
